

Investigating Intervertebral Disc Degeneration with VO-Ohpic Trihydrate: Application Notes and Protocols

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

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Introduction

Intervertebral disc degeneration (IVDD) is a primary contributor to low back pain, a condition affecting millions worldwide. The pathological process of IVDD involves the degradation of the nucleus pulposus (NP), cellular senescence, apoptosis, and inflammation. Recent research has identified the phosphatase and tensin homolog (PTEN) signaling pathway as a key player in the progression of IVDD. **VO-Ohpic trihydrate**, a potent and specific inhibitor of PTEN, has emerged as a promising therapeutic agent for mitigating IVDD.[1][2][3][4] This document provides detailed application notes and protocols for utilizing **VO-Ohpic trihydrate** in IVDD research.

VO-Ohpic trihydrate has been shown to protect nucleus pulposus cells from degradation by restraining oxidative stress and promoting cell proliferation through the PTEN/Akt pathway.[1][2][5] Furthermore, it has been demonstrated to attenuate cartilage endplate calcification and IVDD progression in vivo by activating the Nrf-2/HO-1 signaling pathway, which in turn promotes mitophagy and inhibits ferroptosis.[6][7][8] These findings suggest that **VO-Ohpic trihydrate** could be a valuable tool for both basic research into IVDD mechanisms and the development of novel therapeutic strategies.

Mechanism of Action

VO-Ohpic trihydrate exerts its protective effects in the context of IVDD through two primary signaling pathways:

- The PTEN/Akt Pathway in Nucleus Pulposus (NP) Cells: In degenerative conditions, PTEN is often overexpressed, leading to the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent inhibition of the pro-survival Akt signaling pathway. By inhibiting PTEN, **VO-Ohpic trihydrate** promotes the activation of Akt, which in turn leads to increased cell proliferation and the expression of extracellular matrix components like collagen II and aggrecan, while reducing oxidative stress.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- The Nrf-2/HO-1 Pathway in Cartilage Endplate (CEP) Chondrocytes: **VO-Ohpic trihydrate** has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2), a master regulator of the antioxidant response.[\[6\]](#)[\[7\]](#)[\[8\]](#) This leads to the upregulation of heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress. This activation promotes mitophagy, the selective removal of damaged mitochondria, and inhibits ferroptosis, a form of iron-dependent cell death, thereby protecting CEP chondrocytes from apoptosis and calcification.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Data Presentation

In Vitro Efficacy of VO-Ohpic Trihydrate on Human NP Cells

Treatment Group	Collagen II Expression	Aggrecan Expression	Proliferation Rate (vs. Control)	Reactive Oxygen Species (ROS) Level
Control	Normal	Normal	100%	Normal
IL-1 β /H ₂ O ₂ Induced	Markedly Decreased [1] [2] [5]	Markedly Decreased [1] [2] [5]	Decreased	Significantly Increased [5]
IL-1 β /H ₂ O ₂ + VO-Ohpic	Increased (Reversed effect of IL-1 β /H ₂ O ₂) [1] [2] [5]	Increased (Reversed effect of IL-1 β /H ₂ O ₂) [1] [2] [5]	Increased [1] [5]	Decreased [1] [5]

In Vivo Efficacy of VO-Ohpic Trihydrate in a Mouse Model of IVDD

Treatment Group	Intervertebral Disc Height	Cartilage Endplate Calcification (Bone Mineral Density)	Histological Score of Degeneration
Control	Normal	Normal	Low
IDD Model	Significantly Decreased[6][9]	Significantly Increased[6][9]	High
IDD Model + VO-Ohpic	Significantly Improved[6][9]	Significantly Decreased[6][9]	Significantly Lower[6][9]

Experimental Protocols

Protocol 1: In Vitro Induction of NP Cell Degeneration and Treatment with VO-Ohpic Trihydrate

Objective: To model IVDD in vitro and assess the protective effects of **VO-Ohpic trihydrate**.

Materials:

- Human nucleus pulposus (NP) cells
- DMEM/F-12 medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- Recombinant human IL-1 β or Hydrogen Peroxide (H₂O₂)
- **VO-Ohpic trihydrate** (dissolved in DMSO)[3][10]
- Cell Counting Kit-8 (CCK-8)
- Reagents for Western blotting, RT-PCR, and immunofluorescence

Procedure:

- **Cell Culture:** Culture human NP cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Induction of Degeneration:** To induce a degenerative phenotype, treat the NP cells with an appropriate concentration of IL-1 β (e.g., 10 ng/mL) or H₂O₂ (e.g., 100 μ M) for 24-48 hours.^[5]
- **VO-Ohpic Trihydrate Treatment:** Pre-treat NP cells with various concentrations of **VO-Ohpic trihydrate** (e.g., 10-100 nM) for 2 hours before adding IL-1 β or H₂O₂. A vehicle control (DMSO) should be included.
- **Cell Proliferation Assay:** After treatment, assess cell viability and proliferation using the CCK-8 assay according to the manufacturer's instructions.
- **Molecular Analysis:** Harvest cells for analysis of protein and gene expression.
 - **Western Blotting:** Analyze the expression levels of key proteins such as Collagen II, Aggrecan, PTEN, p-Akt, and Akt.
 - **RT-PCR:** Quantify the mRNA levels of relevant genes.
 - **Immunofluorescence:** Visualize the expression and localization of target proteins.
- **ROS Measurement:** Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe such as DCFH-DA and flow cytometry.^{[2][5]}

Protocol 2: In Vivo Mouse Model of IVDD and Treatment with VO-Ohpic Trihydrate

Objective: To investigate the therapeutic potential of **VO-Ohpic trihydrate** in an in vivo model of IVDD.

Materials:

- C57BL/6 mice (or other appropriate strain)
- Anesthetic agents

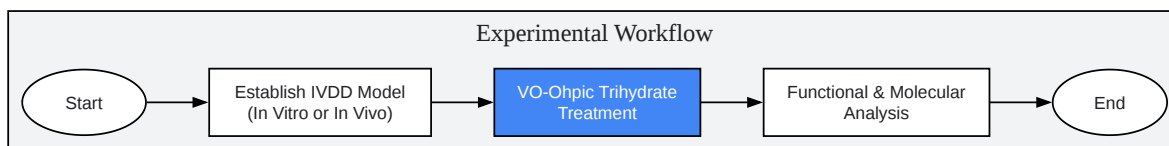
- Surgical instruments for needle puncture
- **VO-Ohpic trihydrate**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
- Micro-CT scanner
- Histology reagents (formalin, decalcifying solution, paraffin, H&E stain)

Procedure:

- **Animal Model Induction:** Induce IVDD in mice via annulus fibrosus puncture of the lumbar intervertebral discs (e.g., L4-L5). A sham-operated group should be included.
- **VO-Ohpic Trihydrate Administration:** Administer **VO-Ohpic trihydrate** to the treatment group via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and frequency.[4] The control group should receive the vehicle solution.
- **Radiographic Analysis:** At selected time points post-surgery (e.g., 4 and 8 weeks), perform X-ray or micro-CT imaging to measure the disc height index (DHI) and assess cartilage endplate calcification.[6][9]
- **Histological Analysis:** At the end of the study, euthanize the mice and harvest the lumbar spines.
 - Fix the spines in 4% paraformaldehyde.
 - Decalcify the samples.
 - Embed the tissues in paraffin and section them.
 - Stain the sections with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green to evaluate the morphology of the intervertebral disc and cartilage endplate.
 - Score the degree of disc degeneration based on a standardized histological grading scale. [6][9]

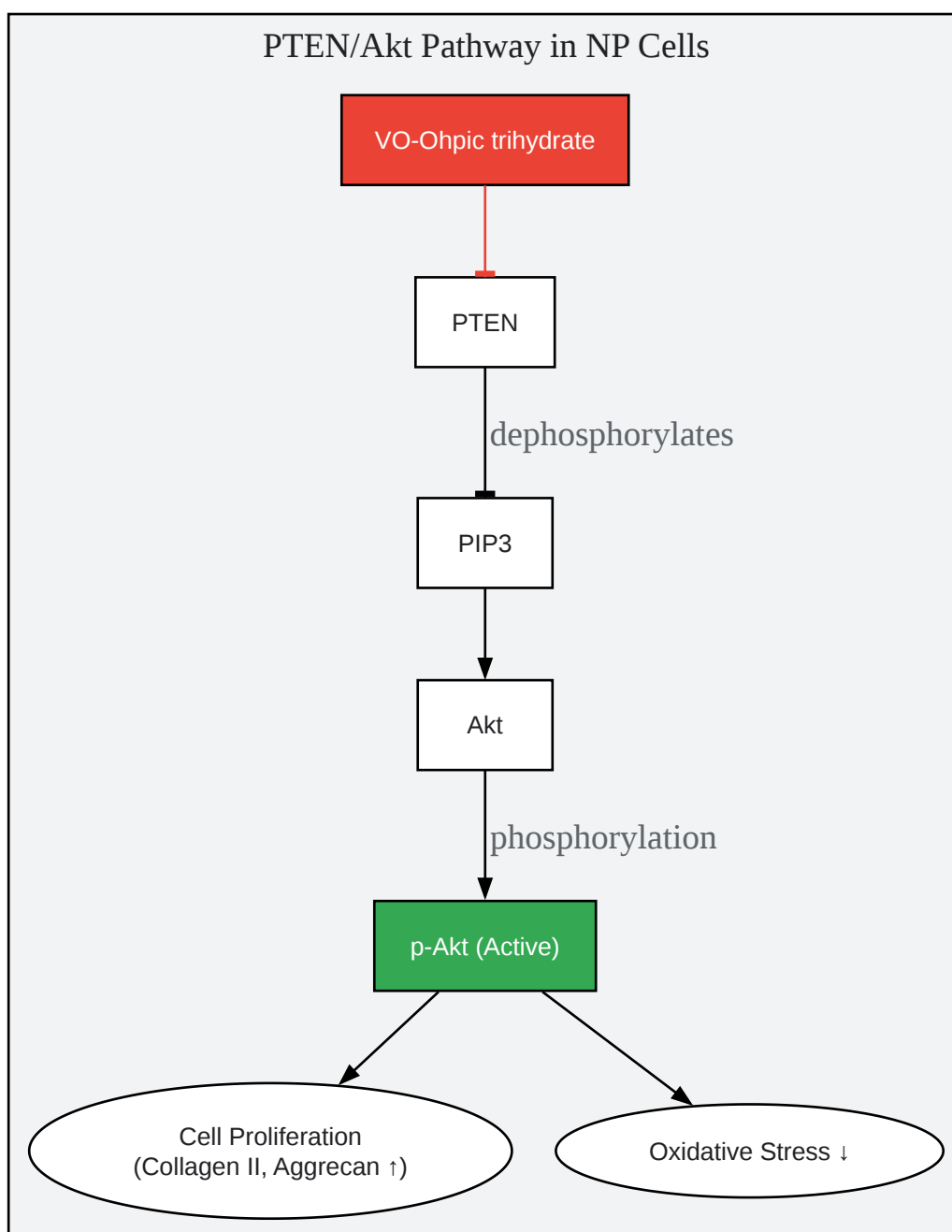
- Immunohistochemistry: Perform immunohistochemical staining on the tissue sections to analyze the expression of key proteins such as OCN and COL10 in the cartilage endplate.[7]

Visualizations



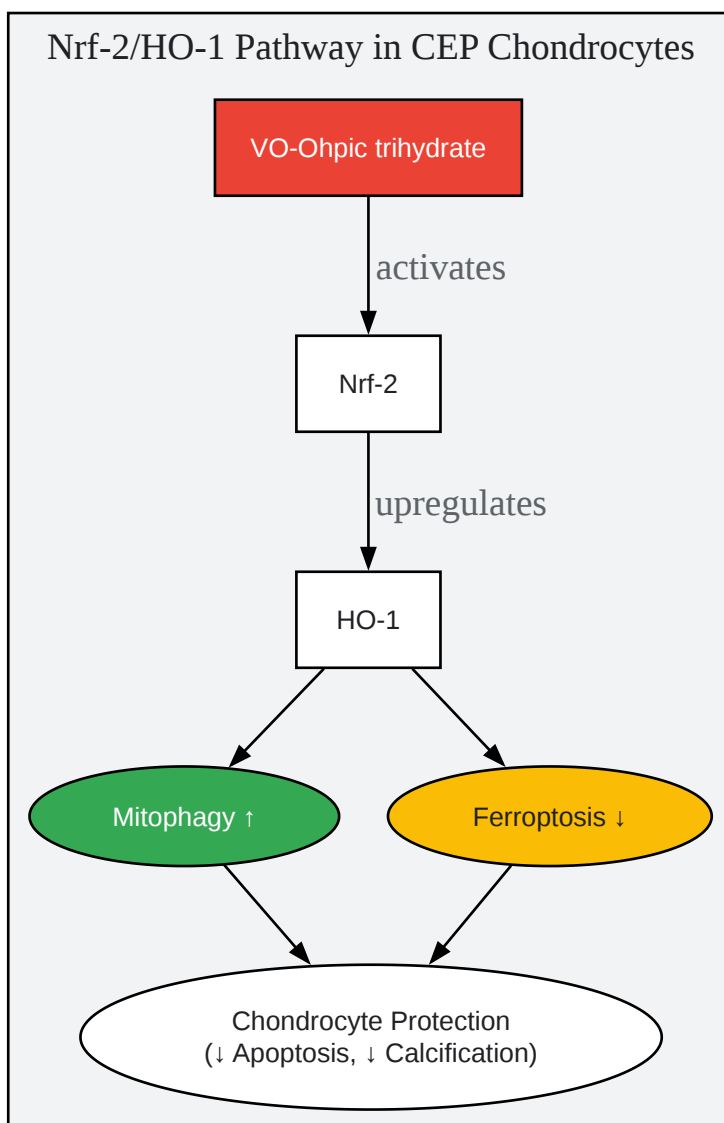
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Caption: A high-level experimental workflow for investigating **VO-Ohpic trihydrate** in IVDD.



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Caption: The PTEN/Akt signaling pathway modulated by **VO-Ohpic trihydrate** in nucleus pulposus cells.



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Caption: The Nrf-2/HO-1 signaling pathway activated by **VO-Ohpic trihydrate** in cartilage endplate chondrocytes.

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